Substitution Pattern Specificity: 2-Phenyl-3-Methyl vs. 3-Phenyl vs. 4-Phenylpiperidine Scaffolds
The 2-phenyl-3-methyl substitution pattern of CAS 85237-67-8 represents a distinct regioisomeric configuration relative to the more extensively studied 3-phenylpiperidine and 4-phenylpiperidine scaffolds. While direct head-to-head pharmacological data for 3-methyl-2-phenylpiperidine itself is not available in peer-reviewed literature, class-level SAR evidence establishes that the position of phenyl substitution (2- vs. 3- vs. 4-) on the piperidine ring dictates fundamentally different pharmacological outcomes. Specifically, 3-phenylpiperidines have been characterized as centrally acting dopamine autoreceptor antagonists with in vivo activity on dopamine synthesis and turnover in rat models [1]. In contrast, 4-phenylpiperidines (e.g., meperidine derivatives) exhibit opioid receptor pharmacology, with 3-methyl substitution in this series shown to confer narcotic antagonist properties [2]. The 2-phenyl-3-methyl substitution pattern of CAS 85237-67-8 combines a 2-arylpiperidine core — a privileged scaffold in subtype-selective NMDA receptor antagonist development [3] — with 3-methyl stereochemical constraints that influence conformational preferences and potential binding site complementarity [4].
| Evidence Dimension | Scaffold pharmacological class assignment based on phenyl substitution position |
|---|---|
| Target Compound Data | 2-phenyl-3-methylpiperidine substitution pattern (CAS 85237-67-8) |
| Comparator Or Baseline | 3-Phenylpiperidines: dopamine autoreceptor antagonist activity in vivo (rat striatal L-DOPA accumulation and microdialysis DA release models); 4-Phenylpiperidines: opioid receptor pharmacology |
| Quantified Difference | Qualitative divergence in target class engagement; 3-phenylpiperidines modulate dopaminergic systems [1]; 4-phenylpiperidines interact with opioid receptors [2] |
| Conditions | Comparative pharmacological characterization across phenylpiperidine subclasses; in vivo rat brain dopamine synthesis/turnover assays for 3-phenylpiperidines; opioid receptor binding and functional assays for 4-phenylpiperidines |
Why This Matters
For researchers requiring a specific phenylpiperidine regioisomer as a synthetic intermediate or SAR probe, substitution with an alternative regioisomer (e.g., 3-phenylpiperidine or 4-phenylpiperidine) introduces a different pharmacological profile and may invalidate experimental comparisons.
- [1] Sonesson C, Waters N, Svensson K, et al. Substituted (S)-phenylpiperidines and rigid congeners as preferential dopamine autoreceptor antagonists: synthesis and structure-activity relationships. J Med Chem. 1994 Aug 19;37(17):2735-53. View Source
- [2] Zimmerman DM, Nickander R, Horng JS, Wong DT. New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series. Nature. 1978 Sep 28;275(5678):332-4. View Source
- [3] US Patent 6,046,213. 2-Substituted piperidine analogs and their use as subtype-selective NMDA receptor antagonists. 2000 Jun 21. View Source
- [4] ChemSrc. 3-Methyl-2-phenylpiperidine (CAS 85237-67-8) Physical and Chemical Properties. View Source
